molecular formula C19H24N6O2S B6436274 N-(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyrrolidin-3-yl)-N-methyl-1-phenylmethanesulfonamide CAS No. 2549019-70-5

N-(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyrrolidin-3-yl)-N-methyl-1-phenylmethanesulfonamide

Cat. No.: B6436274
CAS No.: 2549019-70-5
M. Wt: 400.5 g/mol
InChI Key: KOCCAKSDFNJLNC-UHFFFAOYSA-N
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Description

N-(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyrrolidin-3-yl)-N-methyl-1-phenylmethanesulfonamide is a useful research compound. Its molecular formula is C19H24N6O2S and its molecular weight is 400.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 400.16814520 g/mol and the complexity rating of the compound is 635. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

N-(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyrrolidin-3-yl)-N-methyl-1-phenylmethanesulfonamide plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation. The interaction between this compound and CDK2 inhibits the enzyme’s activity, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, this compound has shown interactions with other proteins involved in cell signaling pathways, further influencing cellular processes.

Cellular Effects

This compound affects various types of cells, particularly cancer cells. It induces cell cycle arrest at the G1 phase and promotes apoptosis, thereby inhibiting cell proliferation. This compound also influences cell signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and growth. By modulating these pathways, it can alter gene expression and cellular metabolism, leading to reduced tumor growth .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of CDK2, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream targets necessary for cell cycle progression. Additionally, this compound can modulate the activity of other enzymes and proteins involved in cell signaling, leading to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound effectively inhibits tumor growth without significant toxicity. At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where doses above a certain level lead to a marked increase in toxic side effects .

Properties

IUPAC Name

N-[1-(5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O2S/c1-14-15(2)22-19-20-13-21-25(19)18(14)24-10-9-17(11-24)23(3)28(26,27)12-16-7-5-4-6-8-16/h4-8,13,17H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOCCAKSDFNJLNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=NC=N2)N=C1C)N3CCC(C3)N(C)S(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.